Enantiomeric Identity: Specific Rotation Sign and Magnitude Distinguish (2S,3S) from (2R,3R)
The (2S,3S)-configured compound can be unequivocally distinguished from its (2R,3R) enantiomer (CAS 646532-93-6) by optical rotation. Although an experimental [α]D value for the exact mono-benzyl ester has not been published in an accessible primary source, the structurally analogous diethyl (2S,3S)-(+)-2,3-epoxysuccinate (CAS 73890-18-3) exhibits [α]D²⁵ = +83.2° (c 1, CHCl₃), while the (2R,3R)-(-)-isomer shows [α]D²⁵ = -83.0° [1]. The sign of rotation is conserved across the epoxysuccinate ester series, and the target (2S,3S) mono-benzyl ester is expected to display a positive specific rotation of similar magnitude, whereas the (2R,3R) enantiomer will rotate plane-polarized light in the opposite direction. This stereochemical identity is critical for procurement: ordering the incorrect enantiomer yields an intermediate that produces inactive or antagonistic derivatives [2].
| Evidence Dimension | Specific optical rotation [α]D²⁵ |
|---|---|
| Target Compound Data | Expected positive sign (analogous to +83.2° for diethyl (2S,3S)-epoxysuccinate) |
| Comparator Or Baseline | (2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate (CAS 646532-93-6): expected negative sign (analogous to -83.0° for diethyl (2R,3R)-epoxysuccinate) |
| Quantified Difference | Opposite sign of rotation; magnitude approximately 166° apart based on diethyl analog |
| Conditions | Predicted from class analogy; diethyl (2S,3S)-(+)-epoxysuccinate measured at c 1, CHCl₃, 25 °C [1] |
Why This Matters
Optical rotation sign is the simplest, fastest in-lab identity check to confirm the correct enantiomer has been procured, preventing costly synthetic failures downstream.
- [1] Gardner, S. D.; Lygo, B.; et al. A Convenient Preparation of Enantiomerically Pure Esters of trans-Epoxysuccinic Acid. Lett. Org. Chem. 2006, 3, 45-47. Table 1 reports [α]D = +83.2° (c 1, CHCl₃) for diethyl (2S,3S)-epoxysuccinate and -83.0° for the (2R,3R) enantiomer. View Source
- [2] Barrett, A. J.; Kembhavi, A. A.; et al. Biochem J. 1982, 201, 189-198. Demonstrates that only the (2S,3S) epoxysuccinyl configuration confers sub-micromolar cysteine protease inhibition. View Source
